3-Amino-4-boronobenzoic acid 3-Amino-4-boronobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992004
InChI: InChI=1S/C7H8BNO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,9H2,(H,10,11)
SMILES:
Molecular Formula: C7H8BNO4
Molecular Weight: 180.96 g/mol

3-Amino-4-boronobenzoic acid

CAS No.:

Cat. No.: VC15992004

Molecular Formula: C7H8BNO4

Molecular Weight: 180.96 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-boronobenzoic acid -

Specification

Molecular Formula C7H8BNO4
Molecular Weight 180.96 g/mol
IUPAC Name 3-amino-4-boronobenzoic acid
Standard InChI InChI=1S/C7H8BNO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,9H2,(H,10,11)
Standard InChI Key VAUXEJYIYFPASW-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=C(C=C1)C(=O)O)N)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Amino-4-bromobenzoic acid features a benzoic acid backbone substituted with an amino group (-NH₂) at the third position and a bromine atom (-Br) at the fourth position. The SMILES notation for this compound is O=C(O)C1=CC=C(Br)C(N)=C1, reflecting its planar aromatic structure . The presence of both electron-donating (amino) and electron-withdrawing (bromine) groups creates a polarized electronic environment, enhancing its reactivity in substitution and coupling reactions.

Physical and Chemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular Weight216.03 g/mol
LogP (octanol-water)1.27 (consensus)
Solubility (ESOL)0.746 mg/mL (0.00345 mol/L)
Topological Polar Surface63.32 Ų
Lipinski Rule Compliance0 violations

The compound exhibits moderate solubility in polar solvents like methanol and ethyl acetate, with a high gastrointestinal absorption rate (predicted bioavailability score: 0.56) . Its LogP value indicates moderate lipophilicity, facilitating membrane permeability, as evidenced by its ability to cross the blood-brain barrier .

Synthesis Methodologies

Reductive Amination with Sodium Borohydride

A 68% yield is achieved via reductive amination using sodium borohydride and nickel chloride in methanol. The reaction proceeds under ice-cooled conditions to mitigate exothermic effects, followed by purification via ethyl acetate extraction and crystallization .

Thionyl Chloride-Mediated Acid Chloride Formation

Treatment with thionyl chloride in toluene at reflux for 2 hours converts the carboxylic acid group to an acid chloride, yielding 3-sulfinylamino-4-bromo-benzoyl chloride at 48.9% efficiency . This intermediate is critical for peptide coupling reactions.

Palladium-Catalyzed Cyanation

A two-step cyanation process using tetrakis(triphenylphosphine)palladium(0) and zinc cyanide in dimethylformamide achieves a 67% yield of 3-amino-4-cyano-benzoic acid. The reaction requires sequential catalyst additions and heating to 100°C .

Table 1: Comparative Synthesis Routes

MethodYieldKey ReagentsConditions
Reductive Amination68%NaBH₄, NiCl₂·6H₂OMethanol, 0°C → RT
Acid Chloride Formation48.9%SOCl₂, TolueneReflux, 2 hours
Palladium-Catalyzed Cyanation67%Pd(PPh₃)₄, Zn(CN)₂DMF, 100°C, 15 hours

Pharmaceutical and Agrochemical Applications

Antibiotic and Antiviral Agents

3-Amino-4-bromobenzoic acid is categorized under antibiotic and antiviral research (Ambeed category 4037) . Its bromine atom facilitates halogen bonding with microbial enzymes, while the amino group enables hydrogen bonding, making it a scaffold for designing non-competitive enzyme inhibitors.

Fluorescent Probes

As a fluorescent probe (Ambeed category 1082), the compound’s aromatic system allows for π-π stacking interactions with biomolecules, enabling staining applications in cellular imaging . Derivatives functionalized with ester groups (e.g., methyl 3-amino-4-bromobenzoate) exhibit enhanced fluorescence quantum yields.

Agrochemical Intermediates

The compound’s reactivity in Ullmann and Suzuki-Miyaura couplings makes it valuable for synthesizing herbicides and fungicides. For example, coupling with pyridine derivatives yields molecules with enhanced phytotoxic activity .

Biological Activity and Pharmacokinetics

Predicted ADMET Profile

  • GI Absorption: High

  • BBB Permeation: Yes

  • P-glycoprotein Substrate: No

  • CYP Inhibition: None (1A2, 2C19, 2C9, 2D6, 3A4)

  • Skin Permeation: LogKp = -6.55 cm/s (low)

The compound’s lack of cytochrome P450 inhibition reduces drug-drug interaction risks, positioning it as a candidate for central nervous system-targeted therapies.

Industrial and Research Utilization

Peptide Synthesis

As a building block in solid-phase peptide synthesis, the bromine atom serves as a protective group that can be selectively removed via palladium-catalyzed dehalogenation .

Liquid Crystal Development

The planar structure and polar substituents enable the compound to act as a mesogen in liquid crystal displays (LCDs). Ester derivatives align under electric fields, modulating light transmission .

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